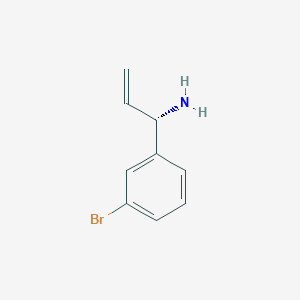

(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine

Description

(1S)-1-(3-Bromophenyl)prop-2-en-1-amine is a chiral amine featuring a brominated aromatic ring and an α,β-unsaturated (prop-2-en) backbone. The (1S) stereochemistry at the benzylic carbon introduces asymmetry, which may influence its biological activity and intermolecular interactions.

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

(1S)-1-(3-bromophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2/t9-/m0/s1 |

InChI Key |

WKJYNZMOMAKRRL-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC(=CC=C1)Br)N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:

Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine group can be synthesized through various methods, including the reaction of an appropriate aldehyde with ammonia or an amine under reducing conditions.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and subsequent amination reactions, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Saturated amines.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Research indicates that compounds similar to (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine have shown potential as pharmacological agents. Its structural similarity to known bioactive compounds allows for exploration in drug design targeting specific receptors or enzymes. For instance, high-throughput screening methodologies can be employed to assess the binding affinity of this compound to various biological targets .

2. Antitumor Activity:

Preliminary studies suggest that derivatives of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine may exhibit antitumor properties. The incorporation of the bromophenyl group is thought to enhance the compound's ability to interact with cellular mechanisms involved in cancer progression. Further investigation into its mechanism of action could provide insights into novel cancer therapies .

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

The compound can serve as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, such as:

- Alkylation Reactions: Utilizing phase-transfer catalysts to facilitate the formation of alkylated derivatives.

- Formation of Heterocycles: Serving as a precursor for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals .

2. Reaction Mechanisms:

Understanding the reaction mechanisms involving (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine is crucial for optimizing synthetic pathways. Studies on its reactivity can lead to improved methods for synthesizing related compounds with desirable biological activities .

Biological Studies

1. Interaction Studies:

The compound's ability to interact with biological targets makes it suitable for studies aimed at elucidating its pharmacological profile. Techniques such as computational docking and molecular dynamics simulations can provide insights into how (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine binds to proteins or nucleic acids, potentially leading to the discovery of new therapeutic targets .

2. Toxicological Assessments:

As part of the drug development process, evaluating the safety profile of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine is essential. Toxicological studies can determine its effects on cellular systems and help establish safe dosage levels for potential therapeutic use .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| High-throughput screening of amine derivatives | Identified several candidates with high binding affinity to serotonin receptors | Potential for developing antidepressant medications |

| Synthesis of heterocycles using (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine | Successful formation of complex structures with enhanced biological activity | Opens avenues for new drug discovery |

| Evaluation of antitumor activity | Observed cytotoxic effects on cancer cell lines | Suggests further investigation into its role in cancer therapy |

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a. Halogen-Substituted Chalcones () Compounds such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) share the 3-bromophenyl and α,β-unsaturated motifs but replace the amine with a ketone. Key differences include:

The ketone derivatives exhibit significant cytotoxicity, with C3 showing moderate activity (IC₅₀ = 42.22 µg/mL).

b. Cyclopropane and Amide Derivatives ()

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () introduces a cyclopropane ring and carboxamide group, enhancing rigidity and hydrogen-bond acceptor capacity. Compared to the target amine:

- Melting Point : The carboxamide derivative melts at 102.2–102.5°C, suggesting higher crystallinity due to amide hydrogen bonding .

- Synthesis : Achieved via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid and diethylamine (77% yield) , whereas the target amine’s synthesis route is unspecified.

Stereochemical and Conformational Differences

The (1S) configuration of the target compound contrasts with simpler amines like (E)-3-phenylprop-2-en-1-amine (), which lacks stereochemical complexity.

Hydrogen-Bonding and Supramolecular Behavior

The amine group in the target compound can act as both a donor (N–H) and acceptor (lone pair), enabling diverse hydrogen-bonding patterns. This contrasts with phthalimido-protected amines (), where hydrogen-bonding is restricted by bulky substituents. Etter’s graph-set analysis () could predict aggregation modes, though experimental data are lacking .

Biological Activity

(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine, also known as N-(3-bromobenzyl)-2-propen-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula: C10H12BrN. Its structure features a prop-2-en-1-amine backbone with a bromophenyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as HepG2 and MCF-7, showing promising anti-proliferative activities with IC50 values below 25 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 15.0 | |

| Compound B | MCF-7 | 20.5 | |

| (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine | Various | <25 |

Antimicrobial Activity

The antimicrobial properties of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine have also been investigated. Studies have shown that halogenated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

Structure-Activity Relationship (SAR)

The biological activity of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine is heavily influenced by its structural components. SAR studies indicate that the presence of electron-withdrawing groups such as bromine enhances the compound's potency . The positioning of these substituents on the aromatic ring significantly affects the compound's interaction with biological targets.

Key Findings from SAR Studies:

- Substituent Effects : Bromine and other halogen substituents increase antibacterial activity.

- Aromatic Ring Modifications : Alterations to the phenyl ring can lead to variations in anticancer efficacy.

- Connectivity Indices : Molecular descriptors such as average valence path order positively correlate with bioactivity .

Case Studies

In a recent study examining the effects of various derivatives of propene amines, (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine was included in a broader analysis of compounds targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. The results indicated that certain derivatives showed IC50 values below 10 μM, suggesting potential for further development as IDO inhibitors .

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-Bromophenyl)prop-2-en-1-amine, and how can reaction conditions be optimized?

Q. How is the stereochemical integrity of the (1S) configuration validated during synthesis?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is used to confirm enantiomeric excess. For example, resolving diastereomers via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can achieve >99% ee. X-ray crystallography (using SHELX software ) provides definitive proof of absolute configuration by analyzing Flack parameters .

Q. What spectroscopic techniques are critical for characterizing (1S)-1-(3-Bromophenyl)prop-2-en-1-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the vinyl proton (δ 5.8–6.5 ppm, doublet of doublets, J = 15–17 Hz) and aromatic protons (δ 7.2–7.8 ppm). The bromine atom deshields adjacent carbons (e.g., C-3 at δ 125–130 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 254.0123) confirms molecular formula (C₉H₁₀BrN).

- IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in crystalline (1S)-1-(3-Bromophenyl)prop-2-en-1-amine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrogen-bonding networks. Graph-set analysis (as per Etter’s rules ) identifies motifs like R₂²(8) NH···π interactions. Pair distribution function (PDF) analysis of X-ray data (collected at 100 K) validates predicted packing motifs .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies in bond angles or torsion parameters (e.g., vinyl vs. aryl plane dihedral angles) are addressed by refining disorder models in SHELXL . Multi-conformer DFT optimizations (e.g., using Gaussian 16) reconcile energy-minimized geometries with crystallographic data .

Q. How is the cytotoxic activity of (1S)-1-(3-Bromophenyl)prop-2-en-1-amine evaluated against cancer cell lines?

Q. What crystallographic challenges arise when analyzing enantiopure (1S)-configured amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.